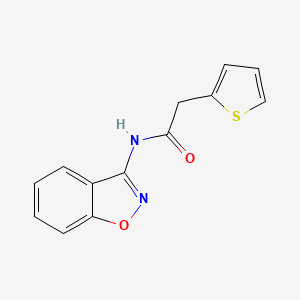

![molecular formula C16H15N3O2S B5516330 2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives typically involves reactions of aminobenzohydrazides with Schiff bases or similar compounds. For instance, Reddy et al. (1986) demonstrated the synthesis of related compounds using reactions of 2-aminobenzohydrazides with Schiff bases followed by oxidation with KMnO4, resulting in the formation of benzylideneaminoquinazolinones and oxadiazoles (Reddy, Reddy, & Reddy, 1986).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often established using spectroscopic methods. For example, Saeed et al. (2010) synthesized a related compound and determined its structure using methods like IR, H and C-NMR, mass spectrometry, and X-ray diffraction (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo a range of chemical reactions, leading to various products. The reactions can include oxidation, cyclization, and conjugate addition, as seen in the works of various researchers. For example, Youssef (2009) explored reactions of similar compounds leading to the formation of different derivatives (Youssef, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Green Chemistry

2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide, a benzothiazole derivative, plays a crucial role in biochemistry and medicinal chemistry due to its pharmaceutical and biological activity. Recent advances in the synthesis of benzothiazole compounds, including this one, have been made with a focus on green chemistry principles. These advancements have utilized various raw materials and synthetic processes, aiming for eco-friendly and sustainable chemical production (Gao et al., 2020).

Antitumor Properties

This compound, as a member of the 2-(4-aminophenyl)benzothiazoles class, has been identified for its potent antitumor properties. In vitro and in vivo studies have revealed that these compounds exhibit highly selective and potent antitumor activities. They are known to induce and be biotransformed by cytochrome P 450 1A1, leading to both active and inactive metabolites. Modifications of the benzothiazole nucleus and conjugation techniques have been used to overcome limitations related to the compound's lipophilicity, enhancing its potential as an antitumor agent (Bradshaw et al., 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3-methylbenzoyl)carbamothioylamino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-5-4-6-11(9-10)15(21)19-16(22)18-13-8-3-2-7-12(13)14(17)20/h2-9H,1H3,(H2,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMHPFFUMJRWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B5516364.png)